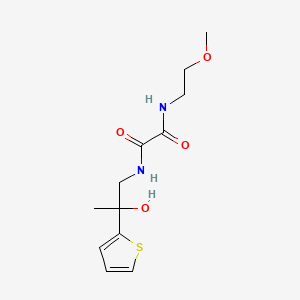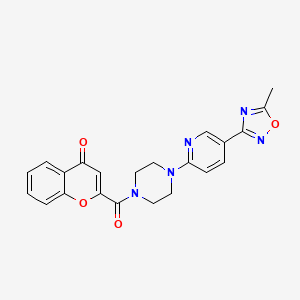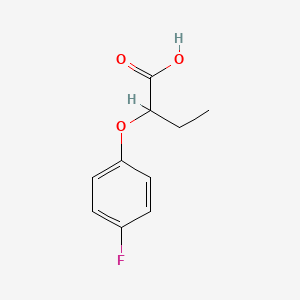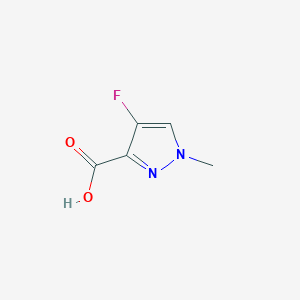![molecular formula C11H11ClO B2998054 [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol CAS No. 921195-33-7](/img/structure/B2998054.png)
[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol” is a chemical compound with the CAS Number 60329-13-7 . It has a molecular weight of 194.66 . The IUPAC name for this compound is (Z)- (2- (2-chlorobenzylidene)cyclopropyl)methanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5- . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil-like substance . It is stored at -10 degrees Celsius . The compound has a molecular weight of 194.66 .Wissenschaftliche Forschungsanwendungen
Cyclopropene Oximes Preparation and Reactions
Cyclopropenone derivatives, including those similar to [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol, have been investigated for their reactivity and potential applications in organic synthesis. One study focused on the preparation of cyclopropenone oximes and their subsequent reactions with isocyanates, leading to the formation of 6-diazaspiro[2.3]hexenones. This research highlights the unique reactivity of cyclopropenone compounds, suggesting potential pathways for synthesizing novel organic structures that could be relevant for various applications, including pharmaceuticals and materials science (H. Yoshida et al., 1988).
Methanol Conversion to Hydrocarbons
Another significant application area is the conversion of methanol to hydrocarbons, where compounds like this compound may find use as intermediates or catalysts. A study detailed the mechanism of methanol conversion over zeolite H-ZSM-5, separating the formation of ethene from higher alkenes. This insight is crucial for the chemical industry, especially in producing ethene, a valuable raw material for plastics and other chemicals (S. Svelle et al., 2006).
Methanol-based Industrial Biotechnology
The role of methanol as a feedstock in biotechnology, particularly through the use of methylotrophic bacteria, is another area of research. A review article emphasized methanol's potential in the bioproduction of fine and bulk chemicals, underlining the advancements in genetic engineering of methylotrophs. This perspective could inform future research on utilizing compounds like this compound in biotechnological processes to produce valuable chemicals from methanol (J. Schrader et al., 2009).
Synthesis of Anti-mycobacterial Agents
Research on the synthesis of phenyl cyclopropyl methanones, which are structurally related to the compound of interest, has shown promising anti-tubercular activities. This work indicates the potential medicinal applications of cyclopropyl-containing compounds, offering a pathway for developing new anti-mycobacterial agents (N. Dwivedi et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHLTBOCITXBJN-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1=CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(/C1=C/C2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)
![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2997980.png)



![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)